molecular formula C17H24N2O2 B5237268 2,2-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide

2,2-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide

Cat. No.: B5237268
M. Wt: 288.4 g/mol
InChI Key: FWIRSPFOXVFAPZ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide typically involves the reaction of 4-(1-piperidinylcarbonyl)aniline with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may incorporate automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

2,2-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide
  • 2,2-dimethyl-N-[4-(1-piperidinyl)phenyl]propanamide

Uniqueness

2,2-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide is unique due to the presence of the piperidinylcarbonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)16(21)18-14-9-7-13(8-10-14)15(20)19-11-5-4-6-12-19/h7-10H,4-6,11-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIRSPFOXVFAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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